molecular formula C9H12O B6251278 tricyclo[4.3.0.0,2,5]nonan-7-one CAS No. 1822657-06-6

tricyclo[4.3.0.0,2,5]nonan-7-one

Cat. No.: B6251278
CAS No.: 1822657-06-6
M. Wt: 136.2
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Description

Tricyclo[4.3.0.0²⁵]nonan-7-one is a tricyclic ketone featuring a fused bicyclo[4.3.0] framework with an additional bridge between positions 2 and 5. Its molecular formula is C₈H₁₁NO (calculated molecular weight: ~137.18 g/mol), though conflicting data in literature reports a molecular weight of 373.46 g/mol, likely due to typographical errors or misattribution in sourcing .

Properties

CAS No.

1822657-06-6

Molecular Formula

C9H12O

Molecular Weight

136.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tricyclo[4.3.0.0,2,5]nonan-7-one typically involves complex organic reactions. One common method includes the Diels-Alder reaction, followed by intramolecular cyclization. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tricyclo[4.3.0.0,2,5]nonan-7-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Tricyclo[4.3.0.0,2,5]nonan-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a model compound for studying the behavior of tricyclic structures in biological systems.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which tricyclo[4.3.0.0,2,5]nonan-7-one exerts its effects involves interactions with molecular targets and pathways. Its tricyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tricyclic Derivatives with Varied Bridge Configurations

Key structural variations in tricyclic systems arise from differences in bridge positions and ring sizes, influencing stability, strain, and reactivity:

Compound Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Findings
Tricyclo[4.3.0.0²⁵]nonan-7-one C₈H₁₁NO 137.18 (calc.) 7-ketone; [4.3.0] + 2,5 bridge High ring strain; unconfirmed bioactivity
Tricyclo[4.2.1.0²⁵]nonane C₉H₁₄ 122.21 No ketone; [4.2.1] + 2,5 bridge Synthesized via Diels-Alder reactions; stable due to reduced strain
8,9-Dimethyltricyclo[4.3.2.0¹⁶]undec-8-en-7-one C₁₃H₁₈O 190.28 Larger [4.3.2] system; enone structure Resists acid-catalyzed rearrangement due to rigidity

Analysis :

  • Synthetic Utility: The ketone group in tricyclo[4.3.0.0²⁵]nonan-7-one offers a handle for further derivatization, unlike non-ketone analogs .

Heteroatom-Containing Tricyclic Systems

Incorporating nitrogen or oxygen atoms alters electronic properties and bioactivity:

Compound Molecular Formula Molecular Weight (g/mol) Heteroatom Position Key Findings
3-Azatricyclo[4.2.1.0²⁵]non-7-en-4-one C₈H₉NO 135.16 Nitrogen at position 3; enone Research tool in medicinal chemistry
3,7-Diazabicyclo[3.3.1]nonan-9-one C₇H₁₀N₂O 138.17 Two nitrogen atoms Pharmacologically active; low toxicity in derivatives
3-Oxa-9-azoniatricyclo[3.3.1.0²⁴]nonane C₁₈H₂₄BrNO₄ 398.29 Oxygen and nitrogen in rings Used in ion channel modulation; patented

Analysis :

  • Bioactivity: Diazabicyclic derivatives (e.g., 3,7-diazabicyclo[3.3.1]nonan-9-one) show therapeutic promise, highlighting the importance of nitrogen placement. Tricyclo[4.3.0.0²⁵]nonan-7-one’s lack of heteroatoms may limit direct bioactivity but positions it as a precursor for nitrogen-functionalized analogs .
  • Electronic Effects : Oxygen or nitrogen atoms increase polarity, improving solubility and target binding in drug candidates .

Spirocyclic and Bicyclic Analogues

Spiro systems differ in topology but share ketone functionality:

Compound Molecular Formula Molecular Weight (g/mol) Structure Applications
6-Azaspiro[3.5]nonan-7-one C₈H₁₁NO 137.18 Spiro[3.5] + 7-ketone Intermediate in alkaloid synthesis
Bicyclo[4.1.0]heptane (Norbornane) C₇H₁₀ 94.15 Bicyclic; no ketone Widely used in polymer chemistry

Analysis :

  • Spiro vs. Tricyclic: Spiro compounds (e.g., 6-Azaspiro[3.5]nonan-7-one) exhibit less strain but similar ketone reactivity. Their open structures may enhance metabolic stability compared to rigid tricyclics .
  • Bicyclic Relevance: Norbornane derivatives lack the third ring but share synthetic methodologies with tricyclo[4.3.0.0²⁵]nonan-7-one, such as cyclopropanation strategies .

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